molecular formula C9H14OSi B13669492 Phenyl(propan-2-yloxy)silane

Phenyl(propan-2-yloxy)silane

Cat. No.: B13669492
M. Wt: 166.29 g/mol
InChI Key: XYMAHMLQCLMTDN-UHFFFAOYSA-N
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Description

Phenyl(propan-2-yloxy)silane is an organosilicon compound characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl(propan-2-yloxy)silane can be synthesized through a Grignard reaction involving phenylmagnesium bromide and a suitable silicon precursor such as silicon tetrachloride or silicon tetraethoxide. The reaction typically proceeds as follows:

    Grignard Reaction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Phenyl(propan-2-yloxy)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy or aryloxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as Lewis acids or bases.

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various alkoxy or aryloxy silanes.

Scientific Research Applications

Phenyl(propan-2-yloxy)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Phenyl(propan-2-yloxy)silane involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can form bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.

Comparison with Similar Compounds

Phenyl(propan-2-yloxy)silane can be compared with other similar compounds such as:

    Phenylsilane: Similar structure but lacks the propan-2-yloxy group, making it less versatile in certain reactions.

    Propargyloxytrimethylsilane: Contains a propargyloxy group instead of a propan-2-yloxy group, leading to different reactivity and applications.

Uniqueness: this compound’s unique combination of a phenyl group and a propan-2-yloxy group provides it with distinct chemical properties, making it valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C9H14OSi

Molecular Weight

166.29 g/mol

IUPAC Name

phenyl(propan-2-yloxy)silane

InChI

InChI=1S/C9H14OSi/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,11H2,1-2H3

InChI Key

XYMAHMLQCLMTDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[SiH2]C1=CC=CC=C1

Origin of Product

United States

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